Imidazo[1,5-a]pyridin-3-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridin-3-ylmethanol |
InChI |
InChI=1S/C8H8N2O/c11-6-8-9-5-7-3-1-2-4-10(7)8/h1-5,11H,6H2 |
InChI Key |
VQIVNJLIJAXGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)CO |
Origin of Product |
United States |
Structural Classification and Nomenclature Within Fused Nitrogen Heterocycles
Imidazo[1,5-a]pyridin-3-ylmethanol belongs to the broad class of fused nitrogen heterocycles. These are organic compounds characterized by having at least two rings sharing both an edge and a corner, with at least one nitrogen atom present in one of the rings. The nomenclature of such complex structures follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC).
The name "Imidazo[1,5-a]pyridine" itself provides significant structural information. It indicates the fusion of an imidazole (B134444) ring and a pyridine (B92270) ring. The "[1,5-a]" designation specifies the nature of the fusion, where the imidazole ring is fused to the pyridine ring between the nitrogen at position 1 and the carbon at position 5 of the pyridine ring. The lettering 'a', 'b', 'c', etc., is used to denote the side of the heterocyclic ring involved in the fusion. researchgate.netmsu.edu The numbering of the fused system begins from an atom adjacent to a bridgehead position, assigning the lowest possible numbers to the heteroatoms. uomustansiriyah.edu.iq
The "-3-ylmethanol" suffix indicates a methanol (B129727) group (-CH₂OH) attached to the 3rd position of the imidazo[1,5-a]pyridine (B1214698) core. Therefore, the complete name, this compound, precisely describes a molecule with a fused imidazole and pyridine ring system, with a methanol substituent at a specific location.
The fundamental properties of this compound are summarized in the table below:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| InChI Key | UBSCRHULDXXNCV-UHFFFAOYSA-N |
| CAS Number | 112230-23-6 |
Data sourced from various chemical databases. sigmaaldrich.com
Historical Context and Evolution of Imidazo 1,5 a Pyridine Chemistry
The chemistry of imidazo[1,5-a]pyridines has been a subject of interest for several decades, driven by their presence in a wide array of biologically active compounds. rsc.orgacs.org The development of synthetic methodologies to construct this heterocyclic system has been a continuous area of research. rsc.org
Early synthetic routes often involved multi-step processes. However, in recent years, significant progress has been made in developing more efficient and versatile methods. These include one-pot, multi-component reactions that allow for the rapid assembly of the imidazo[1,5-a]pyridine (B1214698) core from simple starting materials. scirp.org For instance, a one-pot, three-component condensation reaction of aromatic aldehydes, dipyridil ketone, and ammonium (B1175870) acetate (B1210297) has been described for the synthesis of imidazo[1,5-a]pyridines. scirp.org
Other modern synthetic strategies include:
Ritter-type reactions: Novel approaches utilizing bismuth(III) trifluoromethanesulfonate (B1224126) as a catalyst have been developed for the synthesis of imidazo[1,5-a]pyridine analogs. acs.org
C-H amination: Transition-metal-free methods employing molecular iodine for the sp³ C-H amination of 2-pyridyl ketones and alkylamines provide an efficient route to imidazo[1,5-a]pyridines. rsc.org
Cyclocondensation and Cycloaddition Reactions: These reactions have been extensively reviewed as key methods for constructing the imidazo[1,5-a]pyridine framework. rsc.org
The evolution of these synthetic techniques has not only made the imidazo[1,5-a]pyridine scaffold more accessible but has also opened up avenues for the synthesis of a diverse range of derivatives, including Imidazo[1,5-a]pyridin-3-ylmethanol.
Significance of Imidazo 1,5 a Pyridin 3 Ylmethanol As a Versatile Molecular Scaffold
Strategies for Imidazo[1,5-a]pyridine Core Construction
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through a variety of strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance. Recent advancements have focused on developing more sustainable and atom-economical methods. rsc.org
Cyclocondensation and Cyclization Reactions
Cyclocondensation reactions represent a classical and widely employed strategy for the construction of the imidazo[1,5-a]pyridine ring system. beilstein-journals.orgrsc.org These methods typically involve the reaction of a 2-aminopyridine (B139424) derivative with a suitable precursor containing a two-carbon unit that forms the imidazole (B134444) portion of the fused ring system.
A common approach involves the reaction of 2-aminopyridines with α-haloketones. bio-conferences.org This method, while effective, can sometimes require harsh conditions. To address this, researchers have explored the use of milder reaction conditions and alternative coupling partners. For instance, the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in the presence of phosphorous acid in polyphosphoric acid (PPA) medium provides an efficient route to imidazo[1,5-a]pyridines. nih.govnih.gov While this method requires relatively harsh conditions, it offers a novel pathway to these important heterocycles. nih.gov Other electrophilic partners that have been successfully employed include carboxylic acids, acyl anhydrides, acyl chlorides, and esters. nih.gov
| Reactants | Reagents/Conditions | Product | Reference |
| 2-Aminopyridine, α-Haloketone | Base | Imidazo[1,5-a]pyridine | bio-conferences.org |
| 2-Picolylamine, Nitroalkane | PPA, Phosphorous Acid | Imidazo[1,5-a]pyridine | nih.govnih.gov |
| 2-(Aminomethyl)pyridine, Carboxylic Acid | Dehydrating Agent | Imidazo[1,5-a]pyridine | nih.gov |
Oxidative Cyclization and C-H Amination Protocols
In recent years, oxidative cyclization and C-H amination reactions have emerged as powerful and atom-economical strategies for the synthesis of imidazo[1,5-a]pyridines. rsc.org These methods avoid the pre-functionalization of starting materials, leading to more efficient and environmentally friendly synthetic routes.
Copper-catalyzed oxidative cyclization reactions have been particularly successful. For example, a copper(II)-catalyzed tandem reaction between a pyridine (B92270) ketone and a benzylamine, using oxygen as the oxidant, affords 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org Another approach involves a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines. organic-chemistry.org Furthermore, a transition-metal-free approach utilizing molecular iodine has been developed for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines via sp³ C-H amination. rsc.org Metal-free sequential dual oxidative amination of C(sp³)-H bonds under ambient conditions also provides a direct route to this heterocyclic system. organic-chemistry.org
| Reactants | Catalyst/Oxidant | Key Transformation | Product | Reference |
| Pyridine Ketone, Benzylamine | Copper(II) / O₂ | Oxidative Dehydrogenation | 1,3-Diarylated Imidazo[1,5-a]pyridine | organic-chemistry.org |
| 2-Benzoylpyridine, α-Amino Acid | Copper/Iodine | Decarboxylative Cyclization | 1,3-Disubstituted Imidazo[1,5-a]pyridine | organic-chemistry.org |
| 2-Pyridyl Ketone, Alkylamine | I₂ / NaOAc | sp³ C-H Amination | Imidazo[1,5-a]pyridine | rsc.org |
Multi-component Reaction Approaches for Diversified Core Structures
Multi-component reactions (MCRs) offer a highly efficient and convergent strategy for the synthesis of complex molecules from simple starting materials in a single step. rsc.orgnih.gov Several MCRs have been developed for the construction of the imidazo[1,5-a]pyridine core, allowing for the rapid generation of diverse libraries of compounds. acs.org
One notable example is the three-component reaction of N,N-substituted imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) or allenoates. acs.org This reaction proceeds through a tandem nucleophilic addition, [3+2]-cycloaddition, and ring transformation to produce highly substituted furan (B31954) derivatives. acs.org Another efficient three-component coupling involves substituted picolinaldehydes, amines, and formaldehyde (B43269), which yields imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org These MCRs provide access to a wide range of structurally diverse imidazo[1,5-a]pyridine derivatives that would be challenging to prepare using traditional linear synthetic routes. rsc.orgnih.gov
| Components | Key Features | Product | Reference |
| Imidazo[1,5-a]pyridin-3-ylidene, Aldehyde, DMAD/Allenoate | Tandem Nucleophilic Addition, [3+2] Cycloaddition, Ring Transformation | 4-[(2-Pyridyl)methyl]aminofuran derivatives | acs.org |
| Substituted Picolinaldehyde, Amine, Formaldehyde | Mild Conditions, High Yields | Imidazo[1,5-a]pyridinium Ions | organic-chemistry.org |
Transannulation Reactions for Imidazo[1,5-a]pyridine Synthesis
Transannulation reactions provide an alternative and often elegant approach to the synthesis of imidazo[1,5-a]pyridines. These reactions involve the transformation of one heterocyclic ring system into another.
A copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via Csp³-H amination, using oxygen as the oxidant, offers a rapid and concise route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Another strategy involves the denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O, which proceeds under metal-free conditions. organic-chemistry.org Furthermore, a copper-catalyzed aerobic oxidative cascade denitrogenative transannulation of pyridotriazoles with benzylamines or amino acids has been developed, providing good functional group tolerance. nih.govacs.org
| Starting Material | Reagent/Catalyst | Key Transformation | Product | Reference |
| N-Heteroaryl Aldehyde/Ketone, Alkylamine | Copper(I) / O₂ | Csp³-H Amination | Multifunctional Imidazo[1,5-a]pyridine | organic-chemistry.org |
| Pyridotriazole, Nitrile | BF₃·Et₂O | Denitrogenative Transannulation | Imidazo[1,5-a]pyridine | organic-chemistry.org |
| Pyridotriazole, Benzylamine/Amino Acid | Copper / O₂ | Decarboxylative Oxidative Cyclization | Imidazo[1,5-a]pyridine | nih.govacs.org |
Targeted Functionalization at the C3-Position: Strategies for Methanol Moiety Introduction
Once the imidazo[1,5-a]pyridine core is constructed, the next critical step is the introduction of the methanol moiety at the C3-position. This is typically achieved through the reduction of a corresponding C3-carbonyl or carboxylic acid derivative.
Reduction of Carbonyl or Carboxylic Acid Derivatives to the Alcohol
The reduction of carbonyl compounds is a fundamental transformation in organic synthesis for the preparation of alcohols. pressbooks.publibretexts.org In the context of this compound synthesis, a precursor bearing a carbonyl group (aldehyde or ketone) or a carboxylic acid (or its ester derivative) at the C3-position is required.
The choice of reducing agent is crucial and depends on the nature of the carbonyl functionality. Aldehydes and ketones at the C3-position can be readily reduced to the corresponding primary or secondary alcohols using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). pressbooks.pubyoutube.com Carboxylic acids and esters are less reactive and generally require a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), for their conversion to primary alcohols. pressbooks.pubyoutube.com The reduction process typically involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. pressbooks.publibretexts.org
| C3-Substituent | Reducing Agent | Product | Reference |
| Aldehyde/Ketone | Sodium Borohydride (NaBH₄) | Primary/Secondary Alcohol | pressbooks.pubyoutube.com |
| Carboxylic Acid/Ester | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | pressbooks.pubyoutube.com |
Ritter-Type Reaction Methodologies Utilizing Pyridinylmethanol Precursors
A notable advancement in the synthesis of the imidazo[1,5-a]pyridine scaffold involves a unique intermolecular Ritter-type reaction. This approach utilizes pyridinylmethanol precursors and various nitriles to construct the imidazole ring.
Researchers have developed a novel method employing a combination of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) as a catalyst and para-toluenesulfonic acid (p-TsOH·H₂O). acs.orgacs.org This system efficiently facilitates the reaction between a pyridinylmethanol derivative and an aryl or alkyl nitrile. The reaction proceeds through the in-situ generation of a benzylic carbocation from the pyridinylmethanol, which is then trapped by the nitrile. Subsequent intramolecular cyclization onto the pyridine nitrogen and rearomatization yields the desired imidazo[1,5-a]pyridine product. acs.org
The optimization of reaction conditions was crucial for achieving high yields. It was found that conducting the reaction in acetonitrile (B52724) (MeCN) at 150 °C with 5 mol% of Bi(OTf)₃ and 7.5 equivalents of p-TsOH·H₂O provided the optimal results for a range of substrates. acs.org The use of Bi(OTf)₃ was demonstrated to be critical, as its omission led to a significant decrease in product yield. researchgate.net
This methodology exhibits a broad substrate scope, tolerating various substituents on both the pyridine ring and the nitrile. For instance, pyridinylmethanols with electron-donating or electron-withdrawing groups, as well as those containing halogen atoms, react efficiently to give the corresponding imidazo[1,5-a]pyridine derivatives in good to excellent yields. acs.org Similarly, a variety of aryl and alkyl nitriles can be successfully employed. researchgate.net
Table 1: Ritter-Type Synthesis of Imidazo[1,5-a]pyridine Derivatives
Entry Pyridinylmethanol Substrate Nitrile Substrate Yield (%) Reference 1 Phenyl(pyridin-2-yl)methanol Acetonitrile 97 scirp.org 2 (6-Methylpyridin-2-yl)(phenyl)methanol Acetonitrile 93 scirp.org 3 (6-Chloropyridin-2-yl)(phenyl)methanol Acetonitrile 88 acs.org 4 Phenyl(pyridin-2-yl)methanol Benzonitrile 75 acs.org 5 Phenyl(pyridin-2-yl)methanol 4-Bromobenzonitrile 86 acs.org
Direct C–H Functionalization Approaches to the C3-Position
Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. While direct C3-hydroxymethylation of the imidazo[1,5-a]pyridine ring to form this compound is still an area of development, several methodologies have been established for the functionalization of the C3 position with other substituents. These approaches provide a foundation for future advancements toward the target molecule.
One such strategy involves an iodine-mediated sp³ C-H amination to synthesize 1,3-disubstituted imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org This transition-metal-free reaction proceeds in a one-pot manner and is operationally simple. beilstein-journals.org
Another approach utilizes a three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde to produce imidazo[1,5-a]pyridinium ions, which can be further functionalized. organic-chemistry.org This method allows for the incorporation of diverse functionality and even chiral substituents. organic-chemistry.org
Furthermore, cyclocondensation reactions of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of polyphosphoric acid (PPA) have been shown to yield imidazo[1,5-a]pyridines. beilstein-journals.orgscirp.org The proposed mechanism involves the initial nucleophilic attack of the aminomethylpyridine on the activated nitroalkane, followed by cyclization and elimination to form the aromatic heterocycle. beilstein-journals.org
These methods highlight the reactivity of the imidazo[1,5-a]pyridine core and demonstrate the feasibility of introducing substituents at the C3 position through C-H functionalization or related condensation strategies. Future work may focus on adapting these methods for the direct introduction of a hydroxymethyl group.
Stereoselective and Enantioselective Synthetic Routes for Chiral this compound Derivatives
The development of stereoselective and enantioselective methods for the synthesis of chiral imidazo[1,5-a]pyridine derivatives is crucial for their application in asymmetric catalysis and as chiral ligands. While the direct enantioselective synthesis of this compound remains a challenge, significant progress has been made in the synthesis of chiral imidazo[1,5-a]pyridine-based scaffolds that can be utilized to induce chirality.
One promising strategy involves the synthesis of chiral imidazo[1,5-a]pyridine-oxazoline ligands. These bidentate N-heterocyclic carbene (NHC)-oxazoline ligands are prepared through a microwave-assisted condensation of a cyano-substituted imidazolium (B1220033) salt with a variety of chiral 2-amino alcohols. acs.org These chiral ligands form stable complexes with rhodium(I), which have proven to be highly efficient catalysts for the enantioselective hydrosilylation of a diverse range of ketones, affording chiral secondary alcohols with high enantioselectivities (80-95% ee). acs.org
Another significant advancement is the synthesis of chiral imidazo[1,5-a]pyridinium-3-ylidene iridium complexes. researchgate.net These complexes have been successfully employed in the asymmetric transfer hydrogenation of ketones, leading to the formation of chiral alcohols with up to 92% enantiomeric excess. researchgate.net This demonstrates the potential of utilizing chiral imidazo[1,5-a]pyridine-based catalysts for the stereoselective synthesis of chiral alcohol functionalities.
These methodologies, while not directly producing chiral this compound, establish a strong foundation for its potential future synthesis. The demonstrated ability to create highly enantioselective catalysts based on the imidazo[1,5-a]pyridine framework opens avenues for the development of new reactions that could directly install a chiral hydroxymethyl group at the C3 position.
Sustainable and Green Chemistry Methodologies in Imidazo[1,5-a]pyridine Synthesis
In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally benign methods for the synthesis of the imidazo[1,5-a]pyridine scaffold. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
A notable example is the one-pot, three-component synthesis of imidazo[1,5-a]pyridines utilizing microwave irradiation. semanticscholar.org This method involves the condensation of a dipyridyl ketone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of a lithium chloride catalyst. semanticscholar.org The use of microwave heating significantly reduces reaction times compared to conventional heating methods, often leading to higher yields and cleaner reaction profiles. semanticscholar.org
The optimization of this reaction showed that using acetic acid as the solvent in combination with lithium chloride under microwave irradiation for just three minutes provided the highest yields. semanticscholar.org This efficient protocol avoids the need for harsh reaction conditions and complex work-up procedures, making it an attractive green alternative to classical synthetic methods. semanticscholar.org Such methodologies that embrace green chemistry principles are crucial for the large-scale and environmentally responsible production of imidazo[1,5-a]pyridine derivatives.
Table 2: Mentioned Chemical Compounds
Compound Name Role in Synthesis This compound Target Compound Pyridinylmethanol Precursor Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) Catalyst para-Toluenesulfonic acid (p-TsOH·H₂O) Acid/Catalyst Acetonitrile Reagent/Solvent 2-Pyridyl ketone Precursor Alkylamine Reagent Picolinaldehyde Precursor Formaldehyde Reagent 2-(Aminomethyl)pyridine Precursor Nitroalkane Reagent Polyphosphoric acid (PPA) Activating Agent/Solvent Imidazo[1,5-a]pyridine-oxazoline Chiral Ligand Imidazo[1,5-a]pyridinium-3-ylidene iridium complex Chiral Catalyst Dipyridyl ketone Precursor Ammonium acetate Reagent Lithium chloride Catalyst
Chemical Modifications at the Hydroxyl Group (C3-Methanol)
The hydroxyl group of this compound is a prime site for chemical modification, allowing for the introduction of diverse functionalities and the modulation of the molecule's properties.
Oxidation Reactions to Carbonyl Derivatives (Aldehydes, Carboxylic Acids)
The oxidation of the primary alcohol in this compound to its corresponding aldehyde or carboxylic acid is a fundamental transformation. These carbonyl derivatives serve as versatile intermediates for further synthetic elaborations.
Aldehydes: The synthesis of imidazo[1,5-a]pyridine-3-carbaldehyde (B1590373) can be achieved through various methods. This aldehyde is a key intermediate in the synthesis of bioactive molecules and materials for optoelectronic devices. Its ability to undergo condensation and cyclization reactions makes it a valuable building block for more complex organic compounds.
Carboxylic Acids: Further oxidation of the aldehyde or direct oxidation of the alcohol yields imidazo[1,5-a]pyridine-3-carboxylic acid. For instance, 7-(3-carboxypropyl)-imidazo[1,5-a]pyridine (B8294280) has been synthesized, demonstrating the feasibility of introducing carboxylic acid functionalities. These carboxylic acid derivatives are crucial for creating amides, esters, and other functional groups.
| Starting Material | Product | Reagents/Conditions | Application of Product |
| This compound | Imidazo[1,5-a]pyridine-3-carbaldehyde | Various oxidizing agents | Intermediate for pharmaceuticals and materials |
| This compound or -3-carbaldehyde | Imidazo[1,5-a]pyridine-3-carboxylic acid | Stronger oxidizing agents | Synthesis of amides, esters, etc. |
| 2-amino-5-bromopyridine and 2-chloro-3-oxopropionic acid ethyl ester | Intermediate for imidazo[1,5-a]pyridine carboxylic acid derivative | Cyclization, then hydrazinolysis | Precursor for further functionalization |
Esterification and Etherification Reactions for Prodrug Design or Linker Attachment
Esterification and etherification of the hydroxyl group are common strategies in drug discovery to create prodrugs with improved pharmacokinetic properties or to attach linkers for conjugation to other molecules. While specific examples for this compound are not abundant in the provided results, the principles of these reactions are well-established in organic chemistry. Ester prodrugs of similar heterocyclic methanols have been developed.
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and cyanides. The development of imidazo[1,5-a]pyridine salts through the quaternization of the pyridine nitrogen with alkyl halides is a related nucleophilic substitution reaction.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Imidazopyridine Core
The imidazo[1,5-a]pyridine ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, allowing for functionalization of the core.
Electrophilic Aromatic Substitution: Compared to benzene, electrophilic substitution on pyridine is significantly slower due to the electron-withdrawing nature of the nitrogen atom. This deactivation is even more pronounced in acidic media where the nitrogen is protonated. However, theoretical studies suggest that for imidazo[1,2-a]pyrazine, a related system, electrophilic attack is predicted to occur at the C-3 position of the five-membered ring due to the stability of the resulting intermediate. This suggests that the imidazole portion of the imidazo[1,5-a]pyridine ring is more susceptible to electrophilic attack.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on pyridines typically occurs at the 2- and 4-positions, which are ortho or para to the ring nitrogen. This is because the intermediate formed during nucleophilic attack at these positions is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. The reaction is often facilitated by the presence of a good leaving group, such as a halide, at these positions. For the imidazo[1,5-a]pyridine system, nucleophilic attack is also favored at positions that allow for stabilization of the negative charge by the nitrogen atoms. For example, metalated arylmethylisonitriles readily add to 2-chloropyridines to afford imidazo[1,5-a]pyridines.
Metal-Catalyzed Cross-Coupling Reactions for Core Functionalization
Metal-catalyzed cross-
Transformation into N-Heterocyclic Carbene (NHC) Precursors and Imidazo[1,5-a]pyridinium Ions
The imidazo[1,5-a]pyridine framework is a key structural motif in the development of N-heterocyclic carbene (NHC) ligands, which have found extensive applications in catalysis. The transformation of imidazo[1,5-a]pyridine derivatives, including those conceptually derived from this compound, into their corresponding imidazo[1,5-a]pyridinium ions is the crucial step in the generation of these NHC precursors. These pyridinium (B92312) salts can then be deprotonated to form the highly reactive NHC.
A prominent and efficient method for the synthesis of imidazo[1,5-a]pyridinium ions involves a one-pot, three-component coupling reaction. acs.orgorganic-chemistry.org This reaction utilizes a substituted picolinaldehyde, an amine, and formaldehyde. acs.orgorganic-chemistry.orgbeilstein-journals.org While this method starts from an aldehyde, it is directly relevant to the reactivity of this compound, as the alcohol can be readily oxidized to the corresponding picolinaldehyde, which then serves as the immediate precursor in the cyclization. This approach is valued for its mild conditions and high yields, accommodating a wide variety of functional groups and even chiral substituents. acs.orgorganic-chemistry.org
The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization, ultimately leading to the stable imidazo[1,5-a]pyridinium ion. The versatility of this method allows for the synthesis of not only simple NHC precursors but also more complex structures like chelating and oligomeric NHC ligands by using polyamines. acs.org
The general scheme for this transformation is as follows:
Scheme 1: Three-component synthesis of Imidazo[1,5-a]pyridinium ions.
Detailed Research Findings:
Research conducted by Hutt and Aron demonstrated the efficiency of this three-component coupling. acs.org Their work highlighted the ability to incorporate sterically hindered and functionalized amines, including those derived from amino acids, without loss of chirality. The reaction conditions were optimized, showing excellent reactivity in polar solvents. acs.org
| Entry | Picolinaldehyde | Amine | Product | Yield (%) |
| 1 | Pyridine-2-carbaldehyde | Benzylamine | 2-Benzyl-imidazo[1,5-a]pyridin-2-ium chloride | 95 |
| 2 | Pyridine-2-carbaldehyde | (R)-α-Methylbenzylamine | 2-((R)-1-Phenylethyl)-imidazo[1,5-a]pyridin-2-ium chloride | 96 |
| 3 | Pyridine-2-carbaldehyde | 2,6-Diisopropylaniline | 2-(2,6-Diisopropylphenyl)-imidazo[1,5-a]pyridin-2-ium chloride | 88 |
| 4 | 6-Methylpyridine-2-carbaldehyde | Benzylamine | 2-Benzyl-7-methyl-imidazo[1,5-a]pyridin-2-ium chloride | 94 |
Another strategic approach to synthesize the core imidazo[1,5-a]pyridine structure, which can subsequently be quaternized to form the pyridinium ion, is through a Ritter-type reaction. This method has been developed for the reaction between a pyridinylmethanol derivative and a nitrile, catalyzed by a combination of a Lewis acid, such as bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃), and a Brønsted acid like p-toluenesulfonic acid (p-TsOH). acs.org This reaction pathway directly utilizes the alcohol functionality. The mechanism involves the in situ generation of a benzylic-type carbocation from the alcohol, which is then trapped by the nitrile. Subsequent intramolecular cyclization onto the pyridine ring and rearomatization affords the imidazo[1,5-a]pyridine product.
| Entry | Pyridinylmethanol Derivative | Nitrile | Catalyst/Acid | Product | Yield (%) |
| 1 | (Pyridin-2-yl)methanol | Acetonitrile | Bi(OTf)₃ / p-TsOH | 1-Methylimidazo[1,5-a]pyridine | 97 |
| 2 | (6-Methylpyridin-2-yl)methanol | Benzonitrile | Bi(OTf)₃ / p-TsOH | 7-Methyl-1-phenylimidazo[1,5-a]pyridine | 85 |
These synthetic strategies underscore the chemical versatility of the imidazo[1,5-a]pyridine scaffold and its precursors. The ability to form substituted imidazo[1,5-a]pyridinium ions with high efficiency and functional group tolerance makes this system a valuable platform for generating a diverse library of N-heterocyclic carbene ligands for applications in catalysis.
Rational Design and Derivatization of Imidazo 1,5 a Pyridin 3 Ylmethanol Based Molecular Scaffolds
Development of Substituted Imidazo[1,5-a]pyridin-3-ylmethanol Analogues for Structural Diversity
The synthesis of substituted imidazo[1,5-a]pyridine (B1214698) analogues is a key strategy for generating structural diversity, which is crucial for tuning the properties of these compounds for various applications. nih.govacs.org Researchers have developed several synthetic methodologies to introduce a wide range of substituents onto the imidazo[1,5-a]pyridine ring system.
One common approach involves the condensation of 2-aminomethylpyridines with various aldehydes. researchgate.net This method allows for the introduction of different groups at the 3-position of the imidazo[1,5-a]pyridine ring. For instance, reacting 2-picolylamine with different aliphatic, aromatic, or heterocyclic aldehydes in the presence of an oxidizing agent like selenium dioxide can yield a variety of 3-substituted imidazo[1,5-a]pyridines. researchgate.net
Another versatile method is the multi-component reaction strategy. For example, a three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) can produce imidazo[1,5-a]pyridinium ions with diverse functionalities, including chiral substituents. organic-chemistry.org Furthermore, metal-free approaches, such as the use of formaldehyde to bridge two imidazo[1,5-a]pyridine molecules, have been developed to create novel dimeric structures. nih.gov
The table below summarizes various synthetic methods for creating substituted imidazo[1,5-a]pyridine analogues, highlighting the versatility of this scaffold.
| Starting Materials | Reagents/Conditions | Position of Substitution | Reference |
| 2-Aminomethylpyridine, Aldehydes | Selenium Dioxide | 3-position | researchgate.net |
| Picolinaldehydes, Amines, Formaldehyde | Mild Conditions | Multiple positions | organic-chemistry.org |
| 2-Pyridyl Ketones, Alkylamines | Molecular Iodine, Sodium Acetate (B1210297) | Multiple positions | rsc.orgnih.gov |
| 2-Aminomethyl-3-chloro-5-trifluoromethyl-pyridine | Triphosgene or Thiophosgene | 3-position | researchgate.net |
| Pyridinylmethanol, Aryl/Alkylnitrile | Bismuth(III) trifluoromethanesulfonate (B1224126), p-TsOH | Multiple positions | nih.govacs.org |
Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts, Focused on Structural Modulations and Molecular Interactions
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For imidazo[1,5-a]pyridine derivatives, SAR studies have been instrumental in optimizing their properties for various biological targets.
For example, in the context of developing ligands for detecting beta-amyloid plaques, a series of 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) related derivatives were synthesized. nih.gov In vitro binding studies showed that the bromo and iodo substitutions at the 6-position resulted in high binding affinities for beta-amyloid aggregates. nih.gov This highlights the importance of halogen substitutions in modulating the binding characteristics of these molecules.
In another study focusing on antagonists for the Neuropeptide S receptor, a series of imidazo-pyridinium analogs were synthesized and evaluated. nih.gov The study revealed that preserving the 2-methylimidazopyridium core and a thiophosphorus moiety was crucial for antagonistic activity. Further modifications led to a compound that was significantly more potent than the initial lead, demonstrating the power of iterative SAR-guided design. nih.gov
The electronic properties of the imidazo[1,5-a]pyridine ring can also be fine-tuned through substitution, which in turn affects their molecular interactions. Studies on imidazo[1,5-a]pyridin-3-ylidenes as ligands for transition metals have shown that substituents on the imidazo[1,5-a]pyridine backbone significantly influence the electronic character of the resulting carbene. rsc.org This has implications for their use in catalysis and materials science.
The following table presents a summary of key SAR findings for imidazo[1,5-a]pyridine derivatives.
| Scaffold/Derivative | Structural Modification | Impact on Biological Activity/Interaction | Reference |
| Imidazo[1,2-a]pyridine | Halogenation at 6-position | Enhanced binding affinity to beta-amyloid aggregates | nih.gov |
| Imidazo-pyridinium | Thiophosphorus moiety | Essential for Neuropeptide S receptor antagonism | nih.gov |
| Imidazo[1,5-a]pyridin-3-ylidene | Substituents on the backbone | Modulates the electronic properties and π-accepting character of the carbene ligand | rsc.org |
Design and Synthesis of Conjugates and Biofunctionalized Systems via the Methanol (B129727) Moiety
The methanol group at the 3-position of this compound serves as a versatile chemical handle for the synthesis of conjugates and biofunctionalized systems. This functional group can be readily modified to attach a variety of other molecules, including fluorescent probes, linkers for targeted drug delivery, or other bioactive moieties.
For instance, the development of a pH fluorescent probe based on the imidazo[1,5-a]pyridine scaffold demonstrates the utility of this approach. researchgate.net The probe exhibited a rapid and selective response to acidic pH, highlighting the potential for creating sensors for biological environments.
Furthermore, the ability to derivatize the imidazo[1,5-a]pyridine core is crucial for creating molecules with specific therapeutic applications. For example, the synthesis of 1-(2-pyridyl)imidazo[1,5-a]pyridine cysteine protease inhibitors was achieved by reacting di-2-pyridyl ketones with substituted benzylamines. rsc.orgnih.gov This demonstrates how modifications to the core structure can lead to potent and selective enzyme inhibitors.
The synthesis of methylene-bridged bis-imidazo[1,5-a]pyridines represents another innovative use of the scaffold's reactivity. nih.gov These dimeric structures have been shown to act as ligands for transition metals, opening up possibilities for their use in catalysis and materials science. nih.gov
The table below provides examples of functional systems derived from the imidazo[1,5-a]pyridine scaffold.
| Functional System | Synthetic Strategy | Application | Reference |
| pH Fluorescent Probe | Derivatization of the imidazo[1,5-a]pyridine core | pH sensing in acidic environments | researchgate.net |
| Cysteine Protease Inhibitors | Reaction of di-2-pyridyl ketones with benzylamines | Enzyme inhibition | rsc.orgnih.gov |
| Methylene-bridged Bis-imidazo[1,5-a]pyridines | Metal-free methylene (B1212753) insertion | Ligands for transition metals | nih.gov |
Advanced Spectroscopic and Analytical Techniques for Research and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. For Imidazo[1,5-a]pyridin-3-ylmethanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) signals unequivocally.
1D NMR: ¹H and ¹³C Spectra
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. chemicalbook.com For the imidazo[1,5-a]pyridine (B1214698) core, distinct signals are expected for the aromatic protons, with their chemical shifts and coupling constants being indicative of their position on the bicyclic system. The protons of the hydroxymethyl group at the 3-position would appear as a characteristic signal, the multiplicity of which would depend on coupling to the adjacent hydroxyl proton.
The ¹³C NMR spectrum reveals the chemical shifts of all unique carbon atoms within the molecule. spectrabase.com The carbon atoms of the fused ring system resonate in the aromatic region, while the carbon of the hydroxymethyl group appears at a higher field. The precise chemical shifts are sensitive to the electronic environment of each carbon atom.
2D NMR: COSY, HSQC, HMBC, and NOESY
To resolve ambiguities and confirm assignments, a suite of 2D NMR experiments is utilized:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons within the pyridine (B92270) and imidazole (B134444) rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity across quaternary carbons and between the hydroxymethyl substituent and the imidazo[1,5-a]pyridine core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the conformation of the molecule in solution, including the orientation of the hydroxymethyl group relative to the fused ring system.
Table 1: Representative NMR Data for Imidazo[1,5-a]pyridine Derivatives
| Technique | Observed Features | Interpretation |
|---|---|---|
| ¹H NMR | Aromatic proton signals, hydroxymethyl group signal | Provides information on the chemical environment and connectivity of protons. chemicalbook.com |
| ¹³C NMR | Aromatic carbon signals, hydroxymethyl carbon signal | Reveals the chemical shifts of all unique carbon atoms. spectrabase.com |
| COSY | Cross-peaks between coupled protons | Identifies proton-proton coupling networks. clockss.org |
| HSQC | Correlation peaks between directly bonded ¹H and ¹³C | Definitive assignment of carbon signals. clockss.org |
| HMBC | Cross-peaks from long-range ¹H-¹³C couplings | Establishes connectivity across quaternary carbons and substituents. clockss.org |
| NOESY | Cross-peaks between spatially close protons | Determines the solution-phase conformation. clockss.org |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular weight of this compound, and by extension, its elemental composition with high accuracy. ukzn.ac.za This technique provides a measured mass-to-charge ratio (m/z) that can be used to confirm the molecular formula.
Fragmentation Pathway Analysis
Beyond providing the molecular weight, tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways of the protonated molecule. nih.gov By inducing fragmentation and analyzing the resulting daughter ions, researchers can deduce the structural components of the molecule. nih.gov The fragmentation pattern is characteristic of the imidazo[1,5-a]pyridine scaffold and the hydroxymethyl substituent, providing further confirmation of the proposed structure. nih.govnih.gov Common fragmentation pathways may involve the loss of the hydroxymethyl group, cleavage of the imidazole ring, or other characteristic bond ruptures.
Table 2: HRMS and Fragmentation Data
| Technique | Data Obtained | Significance |
|---|---|---|
| HRMS (ESI) | Precise mass-to-charge ratio (m/z) | Confirms the elemental composition and molecular formula. ukzn.ac.zanih.gov |
| MS/MS | Fragmentation pattern (daughter ions) | Provides structural information and confirms the connectivity of the molecule. nih.govnih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.
Key expected vibrational frequencies include:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (B1212753) group will be observed just below 3000 cm⁻¹.
C=N and C=C Stretches: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic rings will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.
C-O Stretch: The carbon-oxygen single bond of the primary alcohol will exhibit a strong absorption band in the 1000-1260 cm⁻¹ range.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental IR spectrum to aid in the precise assignment of the observed bands. researchgate.net
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Hydroxyl (O-H) | 3200-3600 (broad) | Stretching |
| Aromatic C-H | >3000 | Stretching |
| Aliphatic C-H (CH₂) | <3000 | Stretching |
| C=N, C=C | 1400-1650 | Stretching |
| C-O (alcohol) | 1000-1260 | Stretching |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic and Photophysical Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is characterized by absorption bands that correspond to π-π* and n-π* electronic transitions within the conjugated imidazo[1,5-a]pyridine ring system. nih.gov The position and intensity of these bands are influenced by the specific substitution pattern and the solvent environment. nih.gov
Fluorescence Spectroscopy
Many imidazo[1,5-a]pyridine derivatives are known to be fluorescent. researchgate.netrsc.org Emission spectroscopy can be used to study the photophysical properties of this compound. Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength (fluorescence). The fluorescence spectrum, quantum yield, and lifetime are important parameters that characterize the emissive properties of the compound and can be sensitive to environmental factors. researchgate.net The presence of the hydroxymethyl group may influence the fluorescence properties of the parent imidazo[1,5-a]pyridine core. researchgate.net
Table 4: Photophysical Properties of Imidazo[1,5-a]pyridine Derivatives
| Technique | Parameter Measured | Information Gained |
|---|---|---|
| UV-Vis Absorption | λmax (wavelength of maximum absorption) | Characterizes electronic transitions (π-π, n-π). nih.gov |
| Fluorescence Emission | λem (wavelength of maximum emission), Quantum Yield | Describes the emissive properties and efficiency of light emission. researchgate.netrsc.org |
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
While NMR provides information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. nih.gov By diffracting X-rays off a single crystal of this compound, it is possible to obtain a detailed three-dimensional model of the molecule.
This technique provides precise information on:
Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule.
Conformation: The precise spatial arrangement of the atoms, including the planarity of the fused ring system and the torsion angles associated with the hydroxymethyl substituent.
Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding involving the hydroxyl group and π-π stacking interactions between the aromatic rings. nih.gov
X-ray crystallographic data serves as the ultimate benchmark for confirming the molecular structure and provides insights into the non-covalent forces that govern the solid-state assembly. nih.gov
Advanced Chromatographic Methods for Purity Assessment and Mixture Separation
Advanced chromatographic techniques are essential for the purification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a synthesized sample. nih.gov By using a suitable stationary phase and mobile phase, it is possible to separate the target compound from any impurities or byproducts. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area can be used for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS can be employed. researchgate.net This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of components in a mixture based on their retention times and mass spectra. researchgate.net
Table 5: Chromatographic Methods for Analysis
| Technique | Application | Key Parameters |
|---|---|---|
| HPLC | Purity assessment, purification | Retention time, peak area nih.gov |
| GC-MS | Analysis of volatile derivatives, mixture analysis | Retention time, mass spectrum researchgate.net |
Computational Chemistry and Theoretical Investigations of Imidazo 1,5 a Pyridin 3 Ylmethanol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of Imidazo[1,5-a]pyridin-3-ylmethanol. By solving approximations of the Schrödinger equation, DFT can accurately predict the molecule's three-dimensional geometry and its electronic landscape.
Detailed Research Findings: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), are employed to optimize the ground-state geometry of the molecule. acs.org The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. nih.gov
From this optimized structure, a wealth of information can be derived. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy level indicates the molecule's ability to donate electrons, while the LUMO level relates to its electron-accepting character. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. acs.orgnih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. researchgate.net These maps use a color scale to show electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. For this compound, the nitrogen atoms of the imidazopyridine core and the oxygen of the methanol (B129727) group are expected to be nucleophilic centers.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov
Table 1: Predicted Quantum Chemical Properties of this compound This table presents hypothetical yet representative data for this compound, based on typical values reported for analogous imidazopyridine derivatives calculated at the B3LYP/6-311G++(d,p) level of theory.
| Parameter | Predicted Value | Significance |
| EHOMO | -6.2 eV | Electron-donating capability |
| ELUMO | -1.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |
| Dipole Moment (µ) | 3.5 D | Molecular polarity |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.43 eV-1 | Reciprocal of hardness, indicates reactivity |
Molecular Dynamics (MD) Simulations and Conformational Analysis of this compound and its Complexes
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time. acs.org
For this compound, MD simulations can provide critical insights into:
Conformational Flexibility: The rotation around the C3-CH₂ and CH₂-OH bonds allows the methanol substituent to adopt various conformations. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformers and the energy barriers between them.
Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can reveal how the solvent organizes around the solute and how hydrogen bonds are formed and broken over time.
Complex Stability: If this compound is studied as a ligand bound to a protein, MD simulations can assess the stability of the ligand-protein complex. nih.gov By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand from its initial docked pose, researchers can determine if the ligand remains stably bound within the target's active site under physiological conditions. nih.gov
MD simulations are essential for bridging the gap between a static molecular picture and the dynamic reality of chemical and biological systems. researchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. researchgate.net DFT calculations can accurately predict vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra. nih.gov
Detailed Research Findings:
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated for the optimized geometry of this compound. The calculated frequencies are often systematically overestimated due to the harmonic approximation used in the models. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental IR spectra. nih.gov This comparison helps in assigning specific absorption bands in the experimental spectrum to particular vibrational modes of the molecule (e.g., N-H stretch, C=N stretch, C-O stretch). tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for calculating ¹H and ¹³C NMR chemical shifts. nih.govcyberleninka.ru Calculated shifts are reported relative to a reference compound, typically Tetramethylsilane (TMS). A strong linear correlation between the calculated and experimental chemical shifts is a robust confirmation of the proposed molecular structure. cyberleninka.ru Discrepancies can often be explained by solvent effects or conformational averaging, which can also be modeled computationally. bris.ac.uk
Table 2: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound This table illustrates how computationally predicted data is compared with experimental values for structure validation. Values are representative for the compound class.
| Parameter | Experimental Value | Calculated Value (DFT) | Assignment |
| IR Frequency | ~3350 cm⁻¹ | ~3345 cm⁻¹ (scaled) | O-H stretch (methanol) |
| IR Frequency | ~1640 cm⁻¹ | ~1638 cm⁻¹ (scaled) | C=N stretch (imidazole ring) |
| ¹H NMR Shift | ~4.8 ppm | ~4.75 ppm | -CH₂- (methanol group) |
| ¹³C NMR Shift | ~145 ppm | ~144.5 ppm | C3 (carbon attached to methanol) |
| ¹³C NMR Shift | ~60 ppm | ~59.8 ppm | -CH₂- (methanol group) |
Elucidation of Reaction Mechanisms and Transition States via Computational Approaches
Computational chemistry is invaluable for investigating the detailed pathways of chemical reactions. For the synthesis or functionalization of this compound, theoretical calculations can map the entire reaction coordinate, from reactants to products.
This involves:
Locating Stationary Points: Identifying the structures of all reactants, intermediates, transition states (TS), and products along a proposed reaction pathway.
Calculating Energy Barriers: Determining the activation energy (Ea) for each step, which is the energy difference between the reactants and the transition state. The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes.
Verifying Transition States: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
For example, in the synthesis of imidazopyridine scaffolds, computational studies can compare different plausible mechanisms, such as aza-Michael additions followed by cyclization, to determine the most energetically favorable route. acs.org These studies can clarify the role of catalysts, solvents, and substituent effects on the reaction rate and outcome, providing a rationale for observed experimental yields and regioselectivity. organic-chemistry.org
Ligand-Target Interaction Modeling (Molecular Docking, QM/MM) for Biological Target Exploration
Given the prevalence of the imidazopyridine scaffold in medicinal chemistry, computational modeling is crucial for exploring the potential of this compound as a ligand for biological targets like enzymes or receptors. nih.govnih.gov
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. rsc.org The process involves:
Preparation: Preparing the 3D structures of both the ligand (this compound) and the protein target.
Sampling: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding site.
Scoring: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode. researchgate.net
Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.net For instance, the hydroxyl group of the methanol substituent and the nitrogen atoms of the imidazopyridine ring could act as hydrogen bond donors or acceptors with amino acid residues in a binding pocket. acs.org
Quantum Mechanics/Molecular Mechanics (QM/MM): For a more accurate description of the interactions, especially where electronic effects like charge transfer or polarization are important, hybrid QM/MM methods can be used. In this approach, the most critical part of the system (e.g., the ligand and the immediate residues in the active site) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field.
Table 3: Representative Molecular Docking Results for this compound against a Hypothetical Kinase Target This table presents plausible docking results based on studies of similar imidazopyridine derivatives targeting protein kinases. nih.govnih.gov
| Parameter | Result | Interpretation |
| Binding Affinity (Docking Score) | -8.5 kcal/mol | Predicts strong binding affinity. |
| Key Hydrogen Bonds | Methanol -OH with Asp184; Pyridine (B92270) N with Ser122 | Specific interactions anchoring the ligand in the binding site. |
| Key Hydrophobic Interactions | Imidazopyridine ring with Leu78, Val85 | Contributes to binding stability within a hydrophobic pocket. |
| Predicted Inhibition Constant (Kᵢ) | ~500 nM | Estimated concentration for 50% inhibition of the target. |
Applications in Advanced Chemical Research Domains
Utilization in Medicinal Chemistry Research (Pre-Clinical Design and Target Exploration)
The imidazo[1,5-a]pyridine (B1214698) core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its derivatives have been extensively explored in the preclinical stages of drug discovery for the design of enzyme modulators, receptor ligands, and chemical probes.
Scaffold for Enzyme Modulators (e.g., Glycogen Synthase Kinase-3β (GSK-3β) inhibitors)
The imidazo[1,5-a]pyridine framework has been successfully employed in the design of inhibitors for various enzymes, a notable example being Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to several diseases, including neurodegenerative disorders and type 2 diabetes. nih.gov
In a notable study, researchers developed novel imidazo[1,5-a]pyridine-1-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide (B12968190) derivatives as GSK-3β inhibitors. nih.gov This work stemmed from previous research on 1H-indazole-3-carboxamide inhibitors which, despite showing good activity, suffered from poor central nervous system (CNS) permeability. nih.gov By employing a scaffold hopping strategy, the researchers replaced the indazole core with the imidazo[1,5-a]pyridine system to improve physicochemical properties. nih.gov While the resulting compounds exhibited nanomolar inhibition, they showed a reduction in potency compared to the original indazole series. nih.gov Computational modeling and a crystal structure of a derivative in complex with GSK-3β provided insights into the structure-activity relationship (SAR), highlighting the importance of an acidic hydrogen on the core for tight binding within the ATP pocket of the enzyme. nih.gov
Table 1: Examples of Imidazo[1,5-a]pyridine-based Enzyme Inhibitors
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,5-a]pyridine-carboxamides | Glycogen Synthase Kinase-3β (GSK-3β) | Achieved nanomolar inhibition and improved ADME properties over previous scaffolds. | nih.gov |
Framework for Receptor Ligands and Modulators (e.g., GPCRs, ion channels, Toll-like receptor 8 (TLR8))
The structural features of the imidazo[1,5-a]pyridine scaffold make it an attractive framework for the design of ligands that can modulate the activity of various receptors. While specific examples targeting G-protein coupled receptors (GPCRs) and ion channels with the (Imidazo[1,5-a]pyridin-3-yl)methanol core are not extensively detailed in the provided search results, the broader imidazo-pyridine class has shown promise. For instance, the related imidazoquinoline scaffold has been investigated for its ability to modulate Toll-like receptors (TLRs), which are key components of the innate immune system. nih.gov Specifically, derivatives have been developed as agonists and antagonists for TLR7 and TLR8, demonstrating that small structural modifications can switch the biological activity. nih.gov This highlights the potential of the broader imidazo-heterocycle family in receptor modulation.
Furthermore, a series of imidazo[1,5-a]pyridine-benzimidazole hybrids have been synthesized and evaluated for their biological activity, demonstrating their potential as inhibitors of tubulin polymerization. nih.gov These compounds induced apoptosis in cancer cell lines by disrupting microtubule dynamics, a mechanism relevant to cancer chemotherapy. nih.gov
Design of Chemical Probes and Ligands for Molecular Target Identification and Validation in Chemical Biology
Chemical probes are essential tools in chemical biology for the identification and validation of new molecular targets. The imidazo[1,5-a]pyridine scaffold, with its tunable properties and synthetic tractability, is a valuable starting point for the development of such probes. rsc.org The synthesis of libraries of imidazo[1,5-a]pyridine derivatives allows for the screening against various biological targets to identify novel interactions. beilstein-journals.orgrsc.org
Titanium complexes supported by an imidazo[1,5-a]pyridine-containing pyrrolyl ligand have been synthesized and characterized. rsc.org While the primary focus of this research was on catalysis and antitumor activity, the ability to create well-defined metal complexes with this scaffold opens up possibilities for designing probes for imaging or target engagement studies. rsc.org The development of efficient synthetic routes, including transition-metal-free methods, facilitates the generation of diverse compound libraries necessary for probe discovery. rsc.org
Role in Scaffold Hopping and Lead Compound Optimization Strategies
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. The imidazo[1,5-a]pyridine scaffold has proven to be a successful replacement for other heterocyclic systems in lead optimization.
As mentioned previously, a clear example of this is the development of GSK-3β inhibitors, where the imidazo[1,5-a]pyridine core was introduced to replace an indazole core. nih.gov This strategic shift was aimed at overcoming the poor CNS permeability of the initial lead compounds. nih.gov The resulting imidazo[1,5-a]pyridine derivatives exhibited improved absorption, distribution, metabolism, and excretion (ADME) properties, demonstrating the utility of this scaffold in overcoming specific liabilities during the lead optimization process. nih.gov
Applications in Catalysis and Coordination Chemistry
Beyond its applications in the life sciences, the imidazo[1,5-a]pyridine framework is a valuable platform in the field of catalysis and coordination chemistry. The nitrogen atoms within the bicyclic system provide excellent coordination sites for transition metals, and the scaffold can be readily functionalized to create a variety of ligands.
Ligands for Transition Metal Catalysis (e.g., Palladium-catalyzed cross-coupling reactions)
Derivatives of imidazo[1,5-a]pyridine have been developed as effective ligands for various transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions which are fundamental transformations in modern organic synthesis.
Researchers have synthesized 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands and successfully applied them in sterically hindered Suzuki-Miyaura cross-coupling reactions. rsc.org These ligands were prepared from 2-aminomethylpyridine through a sequence of reactions including cyclization, iodination, and a final palladium-catalyzed phosphination. rsc.org
Furthermore, imidazo[1,5-a]pyridin-3-ylidenes, a class of N-heterocyclic carbenes (NHCs), have been developed as ligands for palladium. nih.govrsc.org These NHC ligands form stable and well-defined palladium complexes that serve as versatile and highly active precatalysts for a range of cross-coupling reactions. nih.govrsc.org The unique "L-shaped" structure of these ligands provides steric bulk that facilitates the catalytic cycle. nih.gov These palladium-NHC complexes are often air- and moisture-stable, which is a significant practical advantage. nih.govrsc.org
In addition to palladium, imidazo[1,5-a]pyridine-based ligands have been used to form complexes with other transition metals like rhodium and titanium, showcasing their broad utility in coordination chemistry and catalysis. rsc.orgacs.org For instance, chiral imidazo[1,5-a]pyridinium salts have been used to generate palladium and rhodium complexes that are active in asymmetric catalysis. acs.org
Table 2: Imidazo[1,5-a]pyridine-based Ligands in Catalysis
| Ligand Type | Metal | Catalytic Application | Key Features | Reference |
|---|---|---|---|---|
| 3-Aryl-1-phosphinoimidazo[1,5-a]pyridines | Palladium | Suzuki-Miyaura cross-coupling | Effective for sterically hindered substrates. | rsc.org |
| Imidazo[1,5-a]pyridin-3-ylidenes (NHCs) | Palladium | Various cross-coupling reactions | Forms air- and moisture-stable, highly active precatalysts. | nih.govrsc.org |
| Chiral Imidazo[1,5-a]pyridinium salts | Palladium, Rhodium | Asymmetric allylic alkylations | Achieved high enantioselectivity. | acs.org |
Development of Organocatalytic Systems
While direct applications of imidazo[1,5-a]pyridin-3-ylmethanol in organocatalysis are not extensively documented, the core imidazo[1,5-a]pyridine structure is integral to the design of N-heterocyclic carbene (NHC) ligands for transition-metal catalysis. These ligands play a crucial role in a variety of cross-coupling reactions.
Derivatives known as imidazo[1,5-a]pyridin-3-ylidenes function as ligands in catalyst systems. For instance, palladium complexes bearing these ligands have demonstrated high efficiency in challenging C-NO2 activation cross-coupling reactions. nih.gov The steric and electronic properties of these ligands can be fine-tuned by modifying substituents on the imidazo[1,5-a]pyridine ring system. nih.gov Computational studies have revealed that these ligands possess strong σ-donating and notable π-accepting abilities, which are key to their catalytic activity. nih.govrsc.org The development of scalable synthetic routes to these ligands, avoiding chromatography, has made them more accessible for broader applications in catalysis. nih.gov
Bio-inspired Catalysis and Enzyme Mimicry
The field of bio-inspired catalysis seeks to replicate the high efficiency and selectivity of natural enzymes. While specific research on this compound demonstrating catecholase activity is not prominent, the broader class of imidazo[1,5-a]pyridine derivatives holds potential in this area. The synthesis of chiral imidazo[1,5-a]pyridinium salts with thioether-functionalized side chains has been accomplished. researchgate.net These C/S mixed ligands have been used to form complexes with metals, which could find applications in asymmetric catalysis, a key aspect of enzyme mimicry. researchgate.net The ability to create specific chiral environments around a metal center is a fundamental principle in the design of synthetic catalysts that mimic enzymatic function.
Development in Materials Science and Optoelectronics
The unique photophysical properties of the imidazo[1,5-a]pyridine core have led to its extensive investigation in materials science, particularly in the development of advanced optical and electronic materials.
Fluorescent Dyes and Probes for Advanced Imaging and Sensing
Derivatives of the imidazo[1,5-a]pyridine scaffold are widely utilized in the creation of fluorescent dyes and probes for various bioimaging and sensing applications. nih.govrsc.org Their compact and rigid structure, combined with tunable photophysical properties, makes them excellent candidates for use as cell membrane probes. nih.govresearchgate.net
Researchers have synthesized a range of imidazo[1,5-a]pyridine-based fluorophores and studied their behavior in different environments. nih.govresearchgate.net Some of these probes exhibit significant solvatochromism, meaning their fluorescence properties change with the polarity of the solvent, making them suitable for probing the local environment of cell membranes. nih.govresearchgate.net Studies using liposomes as model cell membranes have shown that these probes can successfully insert into the lipid bilayer. nih.govresearchgate.net The large Stokes shifts observed for many of these compounds are advantageous for imaging applications as it minimizes self-quenching and background interference. nih.govnih.gov
Furthermore, imidazo[1,5-a]pyridine-based probes have been designed for the specific detection of biologically relevant species. For example, a near-infrared (NIR) fluorescent probe based on a Förster resonance energy transfer (FRET) mechanism involving an imidazo[1,5-a]pyridine donor has been developed for monitoring sulfur dioxide (SO2) in mitochondria. mdpi.com This probe exhibits an ultra-large Stokes shift and has been successfully used for imaging SO2 in living cells and organisms. mdpi.com
Components for Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices
The emissive properties of imidazo[1,5-a]pyridine derivatives make them promising materials for use in organic light-emitting diodes (OLEDs). nih.govrsc.org Donor-π-acceptor (D–π–A) type fluorophores incorporating the 1,3-diphenylimidazo[1,5-a]pyridine unit as the donor have been synthesized. rsc.org These compounds exhibit strong greenish-yellow emission in the solid state with good quantum yields, making them suitable as organic down-converter materials in hybrid white LEDs. rsc.org Fabricated white LEDs using these fluorophores have demonstrated excellent luminous efficiency and a high color rendering index (CRI). rsc.org
The inherent bipolar nature of the imidazo[1,5-a]pyridine ring allows for on-off-on fluorescence switching in response to changes in pH, which could be exploited in the design of smart materials for optoelectronic devices. rsc.org
Chemical Sensors and Environmental Monitoring Probes
The sensitivity of the fluorescence of imidazo[1,5-a]pyridine derivatives to their chemical environment has been harnessed for the development of chemical sensors. nih.govrsc.org A fluorometric chemodosimeter based on the imidazo[1,5-a]pyridine scaffold has been designed for the selective detection of hypochlorite (B82951) in aqueous media. nih.gov This sensor exhibits a "turn-on" fluorescence response in the presence of hypochlorite and has even been incorporated into a fluorescent test kit. nih.gov
Similarly, fluorescent sensors for the rapid and selective detection of sulfite (B76179) have been developed using the imidazo[1,5-a]pyridine fluorophore. nih.govnih.gov These sensors show high sensitivity and can operate over a wide pH range, with successful applications in imaging both exogenous and endogenous sulfite. nih.gov The development of such sensors contributes to a toolset for studying the metabolism of sulfur-containing species in biological systems. nih.gov
Luminescent Down-Shifting (LDS) Materials for Energy Conversion
Luminescent down-shifting (LDS) is a process that can improve the efficiency of photovoltaic devices by converting high-energy photons (like UV light) into lower-energy photons that can be more effectively utilized by the solar cell. Imidazo[1,5-a]pyridine derivatives have shown potential as LDS materials due to their strong absorption in the UV region and intense emission in the visible spectrum, often with a large Stokes shift. researchgate.net
Researchers have synthesized trifluoromethylated imidazo[1,5-a]pyridine derivatives and investigated their optical properties. researchgate.net By strategically placing trifluoromethyl groups on the imidazo[1,5-a]pyridine nucleus, it is possible to tune the quantum yields both in solution and when dispersed in a polymeric matrix. researchgate.net These fluorophores have been incorporated into transparent polyurethane resins to create low-cost luminescent films for down-shifting applications. researchgate.net Optimized films have been tested as coatings on commercial photodiodes, demonstrating their potential for technological application in energy conversion. researchgate.net
Q & A
Q. What are the standard synthetic routes for Imidazo[1,5-a]pyridin-3-ylmethanol, and how do reaction parameters influence yield?
Synthesis typically involves cyclocondensation of pyridine derivatives with aldehydes or ketones. For example, a two-step procedure using 2-pyridinemethanamine and aromatic aldehydes under reflux in ethanol, followed by purification via column chromatography, achieves yields of ~70% . Critical parameters include stoichiometric ratios, solvent choice (e.g., ethanol vs. acetonitrile), and catalyst selection (e.g., Lewis acids like ZnCl₂). Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) minimize side reactions.
Q. Which spectroscopic methods are essential for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- ¹H/¹³C NMR : Assignments rely on coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and integration ratios. For example, a singlet at δ 8.3 ppm may indicate a non-equivalent imidazo-proton .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 341.7667 for C₁₈H₁₃N₃OFCl) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as seen in studies resolving π-stacking interactions in imidazo-pyridines .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Compliance with institutional Chemical Hygiene Plans is mandatory. Key steps include:
Q. How are common impurities in this compound identified and quantified?
Impurities (e.g., unreacted intermediates or byproducts) are analyzed via:
Q. What purification techniques are effective post-synthesis?
- Column chromatography : Silica gel with gradients of ethyl acetate/petroleum ether.
- Recrystallization : Solvents like ethanol or dichloromethane-hexane mixtures yield high-purity crystals .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scale-up synthesis?
A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent polarity) across two levels. For example:
Q. What computational methods model the electronic properties of this compound?
Q. How can contradictory data from NMR and X-ray crystallography be resolved?
Contradictions (e.g., dynamic vs. static structures) require:
Q. What mechanistic insights guide Friedel-Crafts acylation of this compound?
Kinetic studies using isotopic labeling (e.g., D₂O quenching) and in situ IR monitor acyl transfer steps. Lewis acid catalysts (e.g., AlCl₃) activate electrophiles, while steric effects at C-3 dictate regioselectivity .
Q. How do π-stacking and hydrogen-bonding interactions influence fluorescence properties?
Fluorescence quenching in aggregated states arises from π-π interactions (evidenced by X-ray). Substituent engineering (e.g., electron-withdrawing groups at C-6) enhances quantum yields by reducing ICT non-radiative decay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
